9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
A study by Kaminski et al. (1989) synthesized a series of substituted analogues based on the pyrimidopurinedione ring system, showing anti-inflammatory activity in a rat model of chronic inflammation. This research highlights the potential of these compounds in developing anti-inflammatory drugs without the side effects commonly associated with traditional treatments (Kaminski et al., 1989).
Synthesis and Chemical Properties
Simo, Rybár, and Alföldi (2000) reported on the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione ring system derivatives, showcasing the versatility of this chemical structure in synthesizing various derivatives through cycloaddition reactions (Simo, Rybár, & Alföldi, 2000).
Bioactive Molecule Synthesis
Research by Sharma, Kumar, and Das (2021) illustrated the role of cyclohexane-1,3-dione derivatives as key structural precursors in synthesizing a wide range of bioactive molecules. These compounds exhibit diverse biological activities, emphasizing their importance in medicinal chemistry (Sharma, Kumar, & Das, 2021).
Potential Anticancer Activity
Hayallah (2017) designed and synthesized olomoucine analogues showing potential anticancer activity. This study underscores the relevance of purine-dione derivatives in developing novel therapeutic agents against cancer (Hayallah, 2017).
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-25-20-19(21(29)28(23(25)30)16-13-17-9-4-2-5-10-17)27-15-8-14-26(22(27)24-20)18-11-6-3-7-12-18/h2,4-5,9-10,18H,3,6-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQQVYULVBFHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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